molecular formula C17H13Cl2N3O4 B4076147 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide

3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide

Cat. No.: B4076147
M. Wt: 394.2 g/mol
InChI Key: YBHJMWPQMDMRDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide: is an organic compound that features a complex structure with multiple functional groups, including nitro, amide, and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide typically involves multiple steps:

    Chlorination: The chlorination of the benzene ring is carried out using chlorine gas or a chlorinating agent such as phosphorus pentachloride.

    Amidation: The formation of the amide bond involves the reaction of the nitrobenzoyl chloride with an amine, such as prop-2-enylamine, in the presence of a base like pyridine.

    Coupling: The final step involves coupling the intermediate products to form the desired compound under controlled conditions, often using a solvent like dimethylformamide (DMF) and heating the reaction mixture.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amines under specific conditions using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents such as DMF or dichloromethane.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: Amines.

    Substitution: Substituted benzamides.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amide and chloro groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.

    3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-methylbenzamide: Contains a methyl group instead of the prop-2-enyl group, leading to different steric and electronic properties.

Uniqueness

  • The presence of the prop-2-enyl group in 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide provides unique reactivity and potential for forming additional interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4/c1-2-6-20-17(24)13-8-11(18)9-14(19)15(13)21-16(23)10-4-3-5-12(7-10)22(25)26/h2-5,7-9H,1,6H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHJMWPQMDMRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide
Reactant of Route 2
Reactant of Route 2
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide
Reactant of Route 3
Reactant of Route 3
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide
Reactant of Route 4
Reactant of Route 4
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide
Reactant of Route 5
Reactant of Route 5
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide
Reactant of Route 6
Reactant of Route 6
3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-prop-2-enylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.